molecular formula C5H4ClN2NaO B2792163 Sodium 2-chloro-6-methylpyrimidin-4-olate CAS No. 2155855-99-3

Sodium 2-chloro-6-methylpyrimidin-4-olate

Cat. No.: B2792163
CAS No.: 2155855-99-3
M. Wt: 166.54
InChI Key: BGNJJUWQCZIXBC-UHFFFAOYSA-M
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Description

Sodium 2-chloro-6-methylpyrimidin-4-olate is a chemical compound with the molecular formula C5H4ClN2NaO and a molecular weight of 166.54 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-chloro-6-methylpyrimidin-4-olate typically involves the chlorination of 6-methylpyrimidin-4-ol followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods involve the use of industrial-grade reagents and equipment to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-chloro-6-methylpyrimidin-4-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can modify the functional groups present .

Scientific Research Applications

Sodium 2-chloro-6-methylpyrimidin-4-olate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of sodium 2-chloro-6-methylpyrimidin-4-olate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to sodium 2-chloro-6-methylpyrimidin-4-olate include:

  • 2-Chloro-6-methylpyrimidin-4-ol
  • 6-Methylpyrimidin-4-ol
  • 2-Chloropyrimidine

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a sodium ion. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

sodium;2-chloro-6-methylpyrimidin-4-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O.Na/c1-3-2-4(9)8-5(6)7-3;/h2H,1H3,(H,7,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNJJUWQCZIXBC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN2NaO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155855-99-3
Record name sodium 2-chloro-6-methylpyrimidin-4-olate
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